Cas no 1344907-49-8 ((3R)-3-acetamido-3-(3-fluorophenyl)propanoic acid)

(3R)-3-Acetamido-3-(3-fluorophenyl)propanoic acid is a chiral fluorinated organic compound with potential applications in pharmaceutical synthesis and medicinal chemistry. Its stereospecific (R)-configuration and incorporation of a fluorine atom enhance its utility as a building block for bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. The acetamido and carboxylic acid functional groups provide versatile sites for further derivatization, enabling precise structural modifications. The 3-fluorophenyl moiety may contribute to improved metabolic stability and binding affinity in target interactions. This compound is suitable for research requiring enantiomerically pure intermediates with fluorinated aromatic systems. Proper handling and storage under inert conditions are recommended to maintain stability.
(3R)-3-acetamido-3-(3-fluorophenyl)propanoic acid structure
1344907-49-8 structure
Product Name:(3R)-3-acetamido-3-(3-fluorophenyl)propanoic acid
CAS No:1344907-49-8
MF:C11H12FNO3
MW:225.216286659241
CID:5933478
PubChem ID:78947521
Update Time:2025-09-28

(3R)-3-acetamido-3-(3-fluorophenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3R)-3-acetamido-3-(3-fluorophenyl)propanoic acid
    • EN300-23365314
    • AKOS017380050
    • 1344907-49-8
    • Inchi: 1S/C11H12FNO3/c1-7(14)13-10(6-11(15)16)8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1
    • InChI Key: FEJRBDFITLZBAD-SNVBAGLBSA-N
    • SMILES: FC1=CC=CC(=C1)[C@@H](CC(=O)O)NC(C)=O

Computed Properties

  • Exact Mass: 225.08012141g/mol
  • Monoisotopic Mass: 225.08012141g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 66.4Ų

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(3R)-3-acetamido-3-(3-fluorophenyl)propanoic acid Related Literature

Additional information on (3R)-3-acetamido-3-(3-fluorophenyl)propanoic acid

Introduction to (3R)-3-acetamido-3-(3-fluorophenyl)propanoic Acid (CAS No. 1344907-49-8)

(3R)-3-acetamido-3-(3-fluorophenyl)propanoic acid, identified by the CAS number 1344907-49-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, with its unique structural features, exhibits promising properties that make it a valuable candidate for various research applications, particularly in the development of novel therapeutic agents.

The molecular structure of (3R)-3-acetamido-3-(3-fluorophenyl)propanoic acid consists of a propanoic acid backbone modified with an acetamide group and a 3-fluorophenyl moiety. The presence of the fluorine atom in the phenyl ring introduces a level of electronic and steric influence that can significantly impact the compound's biological activity. This structural arrangement not only makes it an interesting subject for synthetic chemistry but also opens up possibilities for its use in drug design and discovery.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. The incorporation of a fluorine atom into pharmaceutical molecules often leads to increased bioavailability and prolonged half-life, which are critical factors in drug development. (3R)-3-acetamido-3-(3-fluorophenyl)propanoic acid exemplifies this trend, as its fluorine-containing structure may contribute to these desirable properties.

One of the most compelling aspects of (3R)-3-acetamido-3-(3-fluorophenyl)propanoic acid is its potential application in the synthesis of chiral drugs. The (R) configuration at the stereocenter adds another layer of complexity and specificity to its biological interactions. Chiral drugs are becoming increasingly important in medicine, as they can exhibit different pharmacological effects depending on their stereochemical configuration. This compound's stereochemistry makes it a valuable building block for creating enantiomerically pure drugs, which are often more effective and have fewer side effects than their racemic counterparts.

Current research in the field of medicinal chemistry has highlighted the importance of fluorinated amino acids in drug development. These compounds have shown potential in various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The unique combination of an acetamide group and a fluorophenyl ring in (3R)-3-acetamido-3-(3-fluorophenyl)propanoic acid positions it as a versatile intermediate for synthesizing novel fluorinated amino acids and related derivatives.

The synthesis of (3R)-3-acetamido-3-(3-fluorophenyl)propanoic acid involves multiple steps that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, such as asymmetric hydrogenation and palladium-catalyzed cross-coupling reactions, are often employed to construct the desired stereocenter and functional groups. These synthetic strategies not only highlight the compound's complexity but also demonstrate the sophistication of modern organic synthesis techniques.

In addition to its synthetic significance, (3R)-3-acetamido-3-(3-fluorophenyl)propanoic acid has shown potential in preclinical studies as a precursor for biologically active molecules. Researchers have explored its use in developing inhibitors targeting specific enzymes and receptors involved in disease pathways. For instance, derivatives of this compound have been investigated for their ability to modulate enzyme activity in inflammatory processes, suggesting its utility in creating new anti-inflammatory agents.

The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between (3R)-3-acetamido-3-(3-fluorophenyl)propanoic acid and biological targets. These computational approaches help predict binding affinities, optimize molecular structures, and identify potential lead compounds for further development. By leveraging these technologies, researchers can accelerate the discovery process and tailor compounds to meet specific pharmacological requirements.

The future prospects of (3R)-3-acetamido-3-(3-fluorophenyl)propanoic acid are vast, particularly as more research is conducted into its applications in drug development. Its unique structural features make it a promising candidate for designing next-generation therapeutics with improved efficacy and reduced side effects. As the pharmaceutical industry continues to evolve, compounds like this will play a crucial role in addressing unmet medical needs and advancing patient care.

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